Dibenzyl N,N-diisopropylphosphoramidite CAS number 108549-23-1
Dibenzyl N,N-diisopropylphosphoramidite CAS number 108549-23-1
CAS Number: 108549-23-1
This technical guide provides an in-depth overview of Dibenzyl N,N-diisopropylphosphoramidite, a critical reagent in modern biochemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and core applications, with a focus on its role as a versatile phosphitylating agent.
Core Properties and Specifications
Dibenzyl N,N-diisopropylphosphoramidite is a colorless to light yellow, moisture-sensitive liquid.[1] It is widely recognized for its stability and high efficiency in coupling reactions, making it an indispensable tool in nucleic acid and phosphopeptide chemistry.[1][2] Proper handling and storage under an inert, dry atmosphere (e.g., nitrogen) and at refrigerated temperatures (2-8°C or -20°C) are crucial to prevent degradation.[3]
| Property | Value | Citations |
| CAS Number | 108549-23-1 | [3] |
| Molecular Formula | C₂₀H₂₈NO₂P | [3] |
| Molecular Weight | 345.42 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid/oil | [2] |
| Boiling Point | 130 °C @ 0.55 mmHg | [3] |
| Density | 1.028 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.535 | [3] |
| Purity | Typically ≥90%, with commercial grades of ≥95% to >98% available | [3][4] |
| Solubility | Soluble in THF, acetonitrile, dichloromethane, chloroform, benzene, toluene, diethyl ether, DMF. | [3][5] |
| Insolubility | Insoluble in cold water. | [3][5] |
| Storage Conditions | 2-8°C or -20°C, under inert gas (Nitrogen), moisture sensitive. | [3] |
Spectroscopic Data:
| Type | Nucleus | Solvent | Chemical Shift (δ) | Citations |
| NMR | ³¹P | CDCl₃ | +148.2 ppm | [5] |
Synthesis of Dibenzyl N,N-diisopropylphosphoramidite
The synthesis of Dibenzyl N,N-diisopropylphosphoramidite is typically achieved through the reaction of a phosphorus precursor with benzyl alcohol. A common and convenient method involves the use of N,N-diisopropylphosphoramidous dichloride or dichloro-N,N-diisopropylphosphoramidite in the presence of a tertiary amine base to scavenge the generated HCl.[5]
Experimental Protocol: Synthesis from Dichloro-N,N-diisopropylphosphoramidite
This protocol describes the synthesis of Dibenzyl N,N-diisopropylphosphoramidite from dichloro-N,N-diisopropylphosphoramidite and benzyl alcohol.
Materials:
-
Dichloro-N,N-diisopropylphosphoramidite (42 g, 207.92 mmol)
-
Anhydrous Benzyl Alcohol (45 mL, 416.67 mmol)
-
Anhydrous Triethylamine (66 mL, 455.44 mmol)
-
Anhydrous Tetrahydrofuran (THF) (300 mL)
-
500 mL Round-bottomed flask
-
Ice-salt bath
-
Stirring apparatus
-
Nitrogen inlet
Procedure:
-
To a 500 mL round-bottomed flask under a nitrogen atmosphere, add dichloro-N,N-diisopropylphosphoramidite (42 g) and dissolve it in anhydrous THF (300 mL) with stirring.
-
Add anhydrous triethylamine (66 mL) to the solution.
-
Cool the flask to 0°C using an ice-salt bath.
-
Slowly add anhydrous benzyl alcohol (45 mL) dropwise to the reaction mixture, ensuring the temperature is maintained near 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour. A white solid (triethylamine hydrochloride) will precipitate.
-
Remove the flask from the ice bath and continue stirring at room temperature for an additional 3 hours.
-
Cease stirring and allow the solid to settle for 10 minutes.
-
Filter the suspension and wash the collected solid with anhydrous THF.
-
Collect the filtrate and remove the solvent by rotary evaporation to yield the crude product.
-
The product is obtained as an oily liquid (54.0 g, 75.3% yield) and can often be used without further purification by column chromatography.
Synthesis Workflow Diagram
Core Applications and Experimental Protocols
Dibenzyl N,N-diisopropylphosphoramidite is a cornerstone reagent for the phosphitylation of alcohols, a key step in the synthesis of phosphopeptides and oligonucleotides.[2][5] The general methodology involves a three-step process:
-
Phosphitylation: The alcohol substrate reacts with Dibenzyl N,N-diisopropylphosphoramidite in the presence of a weak acid activator, such as 1H-tetrazole or 4,5-dicyanoimidazole, to form a trivalent phosphite triester intermediate.
-
Oxidation: The unstable phosphite triester is oxidized to the stable pentavalent dibenzyl phosphate triester using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (t-BuOOH).
-
Deprotection: The benzyl protecting groups on the phosphate are removed, typically by palladium-catalyzed hydrogenolysis, to yield the final phosphoric acid functional group.[6]
General Phosphitylation Reaction Pathway
Experimental Protocol: Phosphorylation of a Protected Serine Derivative
This protocol provides an example of the phosphitylation of a protected amino acid, Boc-Ser-ONbz, which is a common step in the synthesis of phosphopeptides.[4]
Materials:
-
Boc-Ser-ONbz (N-tert-butoxycarbonyl-L-serine 4-nitrobenzyl ester)
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole (as a solution in acetonitrile)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
10% aqueous Na₂S₂O₅
-
5% aqueous NaHCO₃
-
1 M HCl
-
Na₂SO₄
Procedure:
-
Phosphitylation: Dissolve Boc-Ser-ONbz in anhydrous DCM. Add a solution of 1H-tetrazole in acetonitrile, followed by the dropwise addition of Dibenzyl N,N-diisopropylphosphoramidite at room temperature under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Oxidation: Cool the reaction mixture to 0°C. Add a solution of m-CPBA in DCM dropwise. Stir for 10-30 minutes at 0°C.[7]
-
Workup: Quench the reaction by adding 10% aqueous Na₂S₂O₅. Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Wash the organic layer sequentially with 10% aqueous Na₂S₂O₅, 5% aqueous NaHCO₃, and 1 M HCl.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude dibenzyl-phosphorylated serine derivative by silica gel chromatography.
Applications in Drug Development and Research
The unique reactivity of Dibenzyl N,N-diisopropylphosphoramidite makes it a valuable reagent in several areas of research and development:
-
Oligonucleotide Synthesis: It is a key building block in the automated solid-phase synthesis of DNA and RNA, enabling the production of custom sequences for genetic research, diagnostics, and therapeutic applications like antisense oligonucleotides and siRNA.[1][2]
-
Phosphopeptide Synthesis: The ability to selectively phosphorylate serine, threonine, and tyrosine residues is crucial for studying protein phosphorylation, a fundamental process in cell signaling. Synthetic phosphopeptides are used to investigate enzyme kinetics, protein-protein interactions, and to develop kinase inhibitors.[5][8]
-
Bioconjugation: This reagent can be used to link biomolecules to other molecules or surfaces, which is important for creating effective drug delivery systems and diagnostic tools.[9]
-
Phosphorothioate Analogs: It serves as a precursor in the synthesis of phosphorothioate derivatives, which are important modifications in therapeutic oligonucleotides that increase their resistance to nuclease degradation.[1]
Safety and Handling
Dibenzyl N,N-diisopropylphosphoramidite is a combustible liquid and is sensitive to moisture.[3] It can cause skin and eye irritation.[10]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood. For higher concentrations or poor ventilation, a suitable respirator should be used.[3]
Handling:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Refrigeration at 2-8°C is recommended for long-term storage.[3]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.
This guide provides a comprehensive overview of Dibenzyl N,N-diisopropylphosphoramidite for its intended scientific audience. For further details, consulting the cited literature is recommended.
References
- 1. Dibenzyl phosphate(1623-08-1) 1H NMR spectrum [chemicalbook.com]
- 2. Dibenzyl N,N-diisopropylphosphoramidite - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Dibenzyl N,N-Diisopropylphosphoramidite | 108549-23-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
